(S,S)-2,2'-iminodipropanoic acid
Description
(S,S)-2,2'-Iminodipropanoic acid (CAS RN: 101541-15-5) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . It features two stereocenters in the (S,S) configuration, forming a secondary amine bridge between two propanoic acid chains. This compound is structurally characterized by:
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
FIOHTMQGSFVHEZ-IMJSIDKUSA-N |
SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Analogues
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Features |
|---|---|---|---|---|
| (S,S)-2,2'-Iminodipropanoic acid | C₆H₁₁NO₄ | 161.16 | (S,S) | Two carboxylic acids, imino linker |
| meso-2,2'-Iminobispropanoic acid | C₆H₁₁NO₄ | 161.16 | meso (R,S) | Internal plane of symmetry |
| (2S)-3-Amino-2-methylpropanoic acid | C₄H₉NO₂ | 103.12 | (S) | β-methyl group, single carboxylic acid |
| 3,3'-Iminodipropanoic acid | C₆H₁₁NO₄ | 161.16 | Variable | Imino linker at γ-position |
meso-2,2'-Iminobispropanoic Acid
- Structural Differences: While sharing the same molecular formula as (S,S)-2,2'-iminodipropanoic acid, the meso form has an internal plane of symmetry due to its (R,S) configuration, making it achiral despite having stereocenters .
- Functional Implications : The meso form exhibits distinct solubility and crystallization behavior. For example, it is found naturally in mollusks, whereas the (S,S) enantiomer is synthetic .
(2S)-3-Amino-2-methylpropanoic Acid (β-Aminoisobutyric Acid)
- Structural Differences: Replaces one carboxylic acid group with a β-methyl group, reducing its acidity (pKa ~2.5 vs. ~4.5 for iminodipropanoic acid).
3,3'-Iminodipropanoic Acid
- Positional Isomerism: The imino group bridges the γ-carbons instead of β-carbons, altering steric accessibility and reactivity.
- Applications: Used in dendrimer synthesis (e.g., dendron 240) due to its extended branching capacity, a property less pronounced in 2,2'-iminodipropanoic acid .
Functional Derivatives
Table 2: Functional Derivatives and Their Properties
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid
- Modifications : Introduces methoxycarbonyl and methyl groups on the amine, enhancing lipophilicity and altering hydrogen-bonding capacity.
- Utility: Serves as a protected intermediate in peptide synthesis, contrasting with the free carboxylic acid groups of (S,S)-2,2'-iminodipropanoic acid .
(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic Acid Hydrochloride
- Electronic Effects: The 4-chlorophenyl and difluoro groups introduce strong electron-withdrawing effects, increasing acidity (pKa ~1.5) and stability against enzymatic degradation compared to (S,S)-2,2'-iminodipropanoic acid .
Stereochemical Considerations
- (S,S)- vs.
- Diastereomers : The meso form (R,S) lacks optical activity and may exhibit different crystallization patterns or solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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